6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
Overview
Description
6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a useful research compound. Its molecular formula is C10H11F3N2O and its molecular weight is 232.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 6,6-Dimethyl-3-(trifluoromethyl)-6,7-dihydro-1H-indazol-4(5H)-one, also known as 6,6-dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one or 6,6-dimethyl-3-(trifluoromethyl)-5,7-dihydro-1H-indazol-4-one, is a crucial component in several antiviral medications . It plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus, and pf-07321332 , an oral medication used for the treatment of COVID-19 .
Biochemical Pathways
The compound is synthesized through an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . This method enables the synthesis of the compound from 3-methyl-2-butenol in seven distinct steps .
Biological Activity
6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (CAS No: 908111-34-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies.
- Molecular Formula : C10H11F3N2O
- Molecular Weight : 232.21 g/mol
- Purity : >95% (may vary between batches)
Synthesis
The compound can be synthesized through various methods involving reactions of hydrazines and carbonyl compounds. One notable method is the acetic acid-mediated one-pot synthesis which has been documented for similar indazole derivatives .
Anticancer Activity
Recent studies have highlighted the anticancer potential of indazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.
Compound | IC50 (nM) | Mechanism of Action |
---|---|---|
7d | 59.24 | EGFR Inhibition |
7f | 70.3 | EGFR Inhibition |
7c | 81.6 | Moderate Activity |
These compounds exhibited strong inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer proliferation and survival .
Neuroprotective Effects
Research indicates that certain indazole derivatives may also possess neuroprotective properties. They are hypothesized to modulate neuroinflammation and oxidative stress pathways. Specific studies have reported that such compounds can reduce neuroinflammatory markers in vitro and in vivo models .
Antimicrobial Properties
Indazole derivatives have been investigated for their antimicrobial activity against various pathogens. Preliminary data suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Anticancer Study :
- Neuroprotection :
- Antimicrobial Evaluation :
Properties
IUPAC Name |
6,6-dimethyl-3-(trifluoromethyl)-5,7-dihydro-1H-indazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-9(2)3-5-7(6(16)4-9)8(15-14-5)10(11,12)13/h3-4H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQAFLDKWBQAJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657814 | |
Record name | 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908111-34-2 | |
Record name | 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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